4-[2-(tert-Butylsulfanyl)ethyl]piperidine
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Overview
Description
4-[2-(tert-Butylsulfanyl)ethyl]piperidine is a chemical compound with the molecular formula C11H23NS. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(tert-Butylsulfanyl)ethyl]piperidine typically involves the reaction of piperidine with tert-butylthiol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
[ \text{Piperidine} + \text{tert-Butylthiol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and minimize impurities. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(tert-Butylsulfanyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various piperidine derivatives.
Substitution: Compounds with different functional groups replacing the tert-butylsulfanyl group.
Scientific Research Applications
4-[2-(tert-Butylsulfanyl)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(tert-Butylsulfanyl)ethyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Methylsulfanyl)ethyl]piperidine
- 4-[2-(Ethylsulfanyl)ethyl]piperidine
- 4-[2-(Isopropylsulfanyl)ethyl]piperidine
Uniqueness
4-[2-(tert-Butylsulfanyl)ethyl]piperidine is unique due to the presence of the tert-butylsulfanyl group, which imparts specific chemical properties such as increased steric hindrance and stability. This makes it distinct from other piperidine derivatives and suitable for specialized applications.
Properties
Molecular Formula |
C11H23NS |
---|---|
Molecular Weight |
201.37 g/mol |
IUPAC Name |
4-(2-tert-butylsulfanylethyl)piperidine |
InChI |
InChI=1S/C11H23NS/c1-11(2,3)13-9-6-10-4-7-12-8-5-10/h10,12H,4-9H2,1-3H3 |
InChI Key |
SJXSFLKLCDQOHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCC1CCNCC1 |
Origin of Product |
United States |
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